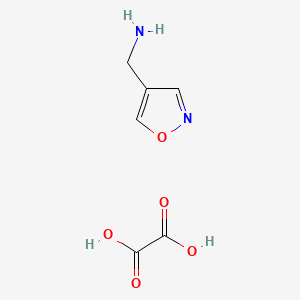
Isoxazol-4-ylmethanamine oxalate
Overview
Description
Molecular Structure Analysis
The molecular formula of Isoxazol-4-ylmethanamine oxalate is C6H8N2O5 . The average mass is 188.138 Da and the monoisotopic mass is 188.043320 Da .Chemical Reactions Analysis
The synthesis of isoxazoles, including this compound, often involves the (3 + 2) cycloaddition reaction of an alkyne that acts as a dipolarophile and nitrile oxide as the dipole .Scientific Research Applications
Synthesis and Chemical Properties
Isoxazol-4-ylmethanamine oxalate is a part of the isoxazole class of heterocyclic compounds, known for their widespread applications in medicinal chemistry and other fields. Isoxazoles, including derivatives of this compound, are synthesized through various methods and are used as precursors in drug development. Recent advancements have focused on the synthesis of mono and bis isoxazoline and isoxazole derivatives, which are essential in developing new chemical entities for medicinal applications (Farooq & Ngaini, 2022).
Applications in Medicinal Chemistry
Isoxazole derivatives exhibit a broad range of biological activities and are used in developing various therapeutic agents. These compounds have demonstrated effectiveness in antimicrobial, anticancer, antitumor, antitubercular, analgesic, anti-inflammatory, antidepressant, and anticonvulsant activities. Some isoxazole derivatives are used as drugs for treating various diseases. Besides medicinal applications, isoxazoles also find use in agriculture as herbicides and insecticides. They have been applied in organic materials as semiconductors, single-walled nanotubes, liquid crystals, chiral ligands, scaffolds for peptidomimetics, dyes, and high-temperature lubricants (Duc & Dung, 2021).
Synthesis and Biological Screening
The synthesis of substituted isoxazole derivatives and their screening for biological activities has been an area of significant research. Novel substituted isoxazole derivatives have been synthesized and screened for antimicrobial and analgesic activities. These derivatives, due to the prevalence of isoxazole cores in natural and biologically active molecules, act as leads in the development of new therapeutic agents (Sudheendra & Moid, 2012).
Isoxazole as a Scaffold in Drug Development
Isoxazole rings, due to their relatively easy synthesis and low cytotoxicity, are popular scaffolds in developing new agents with various biological activities. These include antimicrobial, antiviral, anticancer, anti-inflammatory, immunomodulatory, anticonvulsant, and anti-diabetic properties. The chemical structure of isoxazole derivatives plays a crucial role in their activity and potential therapeutic use (Sysak & Obmińska-Mrukowicz, 2017).
Future Directions
Mechanism of Action
- The primary targets of isoxazoles can vary based on their substitution patterns. However, some common biological activities associated with isoxazoles include:
- Isoxazoles can impact several pathways, including:
Target of Action
Biochemical Pathways
Biochemical Analysis
Biochemical Properties
Isoxazol-4-ylmethanamine oxalate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with oxalate decarboxylase, an enzyme involved in the conversion of oxalate to carbon dioxide and formate . This interaction enhances the catalytic efficiency and stability of the enzyme under physiological conditions . Additionally, this compound may interact with other proteins involved in oxalate metabolism, influencing their activity and stability.
Cellular Effects
This compound has notable effects on various types of cells and cellular processes. It influences cell function by altering cellular bioenergetics, redox homeostasis, and immune responses . For example, in macrophages, this compound impairs cellular bioenergetics, decreases mitochondrial complex I and IV activity, and reduces ATP levels . It also increases reactive oxygen species levels and pro-inflammatory cytokine expression while decreasing anti-inflammatory cytokine levels . These effects highlight the compound’s impact on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, influencing their activity and stability. For instance, it has been reported to inhibit or activate enzymes involved in oxalate metabolism . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These interactions contribute to its overall biochemical and cellular effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function . Studies have shown that this compound remains stable under specific conditions, but its activity may decrease over time due to degradation . Long-term exposure to the compound can lead to sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reducing oxalate levels and preventing kidney stone formation . At higher doses, this compound can cause toxic or adverse effects, including damage to renal tissues and disruption of metabolic processes . These dosage-dependent effects highlight the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
This compound is involved in several metabolic pathways, particularly those related to oxalate metabolism . It interacts with enzymes such as oxalate decarboxylase and glyoxylate oxidase, influencing their activity and stability . These interactions can affect metabolic flux and metabolite levels, leading to changes in cellular metabolism and overall biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . For example, the oxalate transporter OxlT plays a crucial role in the uptake and distribution of the compound within cells . This compound can also interact with other transporters and binding proteins, influencing its localization and accumulation within different cellular compartments .
Subcellular Localization
This compound exhibits specific subcellular localization patterns that affect its activity and function . The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s interactions with other biomolecules and its overall biochemical effects .
Properties
IUPAC Name |
oxalic acid;1,2-oxazol-4-ylmethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O.C2H2O4/c5-1-4-2-6-7-3-4;3-1(4)2(5)6/h2-3H,1,5H2;(H,3,4)(H,5,6) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DTCNQHCIGAYABF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NO1)CN.C(=O)(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30743913 | |
| Record name | Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187927-50-9 | |
| Record name | 4-Isoxazolemethanamine, ethanedioate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187927-50-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Oxalic acid--1-(1,2-oxazol-4-yl)methanamine (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30743913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


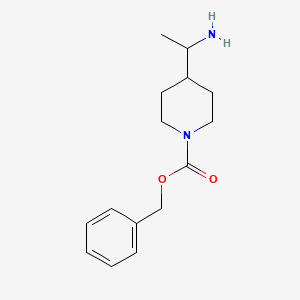
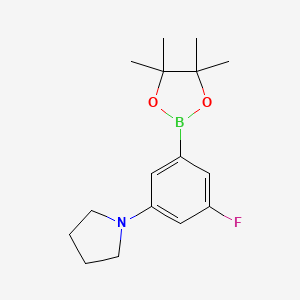
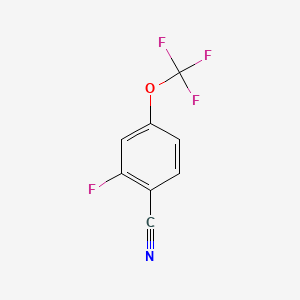

![1-[2-[2-(2-Chloropyridin-4-yl)ethyl]pyrrolidin-1-yl]ethanone](/img/structure/B1401309.png)
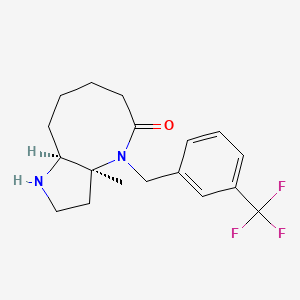
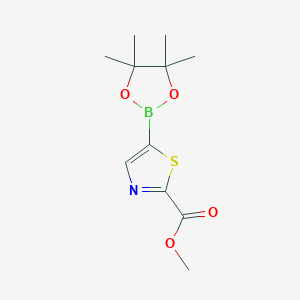

![2-(Methylamino)naphtho[2,3-d]thiazole-4,9-dione](/img/structure/B1401316.png)
![N-[(4-fluoro-3-methoxyphenyl)methyl]cyclopentanamine](/img/structure/B1401317.png)
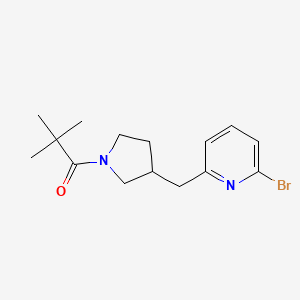
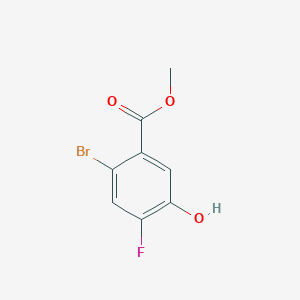
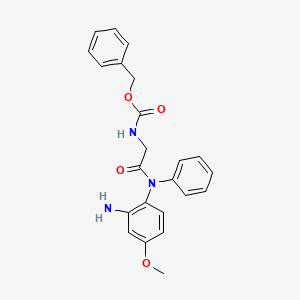
![5-Bromo-1H-pyrrolo[2,3-b]pyridin-3-amine](/img/structure/B1401325.png)
